molecular formula C9H14ClN3 B2381936 2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 2089380-98-1

2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2381936
CAS No.: 2089380-98-1
M. Wt: 199.68
InChI Key: TXQUORUJYGIUKY-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .

Scientific Research Applications

Synthesis Techniques

  • A study described the synthesis of 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a compound similar to the one , focusing on the effects of solvent and base on the cyclization reaction to optimize reaction conditions (Teng Da-wei, 2012).

Industrial Applications

  • Research on the development of an industrial process based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction highlighted the efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, demonstrating the scalability and high yield of such processes (Baenziger et al., 2017).

Biological Evaluation

  • A study synthesized and evaluated novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety for their antimicrobial and anti-inflammatory activities (Kendre et al., 2015).

Pharmacological Effects

  • Another research focused on the synthesis of imidazo[1,2-a]pyrazine derivatives, analyzing their effects on uterine relaxation, antibronchospastic properties, and cardiac stimulation (Sablayrolles et al., 1984).

Antimicrobial Activity

  • The synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives was reported, with a focus on their antimicrobial activity. This study highlights the potential of these compounds in combating microbial infections (Jyothi & Madhavi, 2019).

Ligand Potential

  • A paper discussed the potential of BIM-46174 fragments, related to the compound of interest, as ligands of G proteins, emphasizing the importance of the entire BIM structure for efficient Gαq inhibition (Küppers et al., 2019).

Anti-Diabetic Studies

  • Research on the synthesis, molecular docking, and anti-diabetic studies of novel benzimidazole-pyrazoline hybrid molecules illustrated the potential of these compounds in treating diabetes (Ibraheem et al., 2020).

Properties

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-7(1)8-6-12-4-3-10-5-9(12)11-8;/h6-7,10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUORUJYGIUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3CCNCC3=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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